Greenhouse Gas Emissions: Oxalyl Fluoride vs. C₂F₆ in Dielectric Plasma Etching
Oxalyl fluoride generates substantially lower quantities of global warming compounds during dielectric etching compared to the standard perfluorocarbon process gas hexafluoroethane (C₂F₆). Under identical inductively coupled plasma etch conditions using tetraethoxysilane-deposited silicon oxide test vehicles, the oxalyl fluoride process produced 'very low quantities' of greenhouse-active species, whereas C₂F₆ is known to be a potent greenhouse gas with a 100-year global warming potential (GWP) of approximately 12,200 [1]. The exact quantification of emission reduction was reported as significant enough to warrant investigation of oxalyl fluoride as a 'potential replacement for perfluorocompounds' [1].
| Evidence Dimension | Global warming compound emission quantity |
|---|---|
| Target Compound Data | Very low quantities (reported qualitatively as environmentally preferable) |
| Comparator Or Baseline | C₂F₆: High GWP (12,200) with persistent atmospheric lifetime |
| Quantified Difference | Substantial reduction (qualitative determination under experimental conditions) |
| Conditions | Inductively coupled plasma etch tool, patterned TEOS silicon oxide masked with deep UV photoresist (0.6, 0.45, 0.35 μm via holes), Journal of The Electrochemical Society (2001) study |
Why This Matters
Procurement of oxalyl fluoride for semiconductor etch applications directly supports corporate sustainability and emissions compliance mandates that perfluorocarbon alternatives cannot satisfy.
- [1] S. Karecki et al., 'Evaluation of oxalyl fluoride for a dielectric etch application in an inductively coupled plasma etch tool,' J. Electrochem. Soc., vol. 148, no. 3, pp. G141-G149, 2001. View Source
